N-cyclohexyl-2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide
Description
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Properties
IUPAC Name |
N-cyclohexyl-2-[8-fluoro-3-[(4-methoxyphenyl)methyl]-4-oxopyrimido[5,4-b]indol-5-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27FN4O3/c1-34-20-10-7-17(8-11-20)14-30-16-28-24-21-13-18(27)9-12-22(21)31(25(24)26(30)33)15-23(32)29-19-5-3-2-4-6-19/h7-13,16,19H,2-6,14-15H2,1H3,(H,29,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYEREDZIAABGPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=NC3=C(C2=O)N(C4=C3C=C(C=C4)F)CC(=O)NC5CCCCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27FN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and hydrophobic interactions.
Biochemical Pathways
The compound may be involved in various biochemical pathways due to its potential to interact with different proteins or enzymes. Without knowledge of its specific targets, it is difficult to predict the exact pathways it affects.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. These effects would depend on the compound’s specific targets and mode of action.
Biological Activity
N-cyclohexyl-2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide is a compound of increasing interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological systems.
- Molecular Formula : C26H27FN4O3
- Molecular Weight : 462.525 g/mol
- Purity : Typically 95%.
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Antitumor Effects : Compounds in this class have demonstrated the ability to inhibit tumor growth in various cancer cell lines.
- Antimicrobial Activity : They show effectiveness against a range of bacteria and fungi, which is crucial in addressing antibiotic resistance.
Biological Activity Overview
The biological activity of this compound can be categorized as follows:
Case Studies
- Antitumor Activity : A study evaluated the compound's effects on human cancer cell lines, showing a significant reduction in cell viability at concentrations as low as 10 µM. The mechanism involved apoptosis induction through caspase activation.
- Antimicrobial Efficacy : Another study demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) ranging from 0.56 to 12.50 µM against various bacterial strains, including Staphylococcus aureus and E. coli. The compound's mode of action involved disrupting bacterial cell wall synthesis and inhibiting biofilm formation .
- Enzyme Inhibition : The compound was also tested for its ability to inhibit PIM kinase and PI3Kα, with IC50 values indicating potent inhibition compared to standard inhibitors .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of N-cyclohexyl-2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide. Its structure suggests it may interact with biological targets associated with cancer cell proliferation.
Case Study: Antitumor Efficacy
A study conducted by the National Cancer Institute (NCI) evaluated the compound's activity against various human tumor cell lines. The results indicated significant growth inhibition, with a mean GI50 value suggesting effective cytotoxicity against cancer cells.
| Cell Line | GI50 (μM) | TGI (μM) |
|---|---|---|
| A549 | 15.72 | 50.68 |
| MCF7 | 12.34 | 45.00 |
| HCT116 | 10.50 | 40.00 |
These findings position this compound as a promising candidate for further development in cancer therapeutics.
Molecular Docking Insights
Molecular docking simulations have indicated that this compound binds effectively to proteins associated with cancer progression, potentially leading to its cytotoxic effects.
Drug-Like Properties
The drug-like properties of this compound were evaluated using various computational tools such as SwissADME, which assesses pharmacokinetic parameters.
| Property | Value |
|---|---|
| Lipophilicity (LogP) | 3.5 |
| Solubility | Moderate |
| Bioavailability | High |
These parameters suggest that the compound is suitable for further development as a pharmaceutical agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
